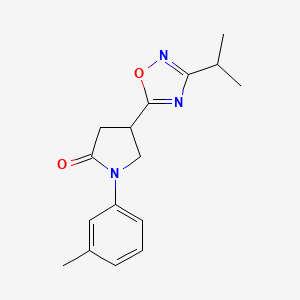

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one

Beschreibung

BenchChem offers high-quality 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(3-methylphenyl)-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-10(2)15-17-16(21-18-15)12-8-14(20)19(9-12)13-6-4-5-11(3)7-13/h4-7,10,12H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDLYECTWOYYFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC(=NO3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula: C₁₁H₁₅N₃O

- Molecular Weight: 201.27 g/mol

- CAS Number: 25145894

The presence of the oxadiazole ring is significant as it contributes to various biological activities observed in related compounds.

Biological Activity Overview

Recent studies have highlighted the biological potential of oxadiazole derivatives, particularly in oncology. The compound has shown promising results against various cancer cell lines.

Anticancer Activity

-

Cell Line Testing :

- The compound demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

- The IC50 values reported for related oxadiazole derivatives range from 0.12 to 2.78 µM, indicating strong activity compared to standard chemotherapeutics like doxorubicin .

-

Mechanism of Action :

- Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells by increasing caspase-3/7 activity, leading to cell cycle arrest at the G1 phase .

- Western blotting revealed that treatment with the compound increased p53 expression levels, a critical regulator of the cell cycle and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one can be influenced by several structural elements:

- Substituents : The presence of electron-withdrawing groups (EWG) on the aromatic ring enhances activity. For instance, compounds with halogen substitutions showed improved potency against cancer cell lines .

- Linker Variations : Modifications in the linker between the oxadiazole and pyrrolidine moieties have been shown to affect biological activity significantly. A five-methylene linker was more effective than a six-methylene counterpart .

Case Studies

Several studies have explored the effects of similar compounds:

- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for their antiproliferative effects. The most active compounds exhibited IC50 values comparable to established anticancer drugs, indicating their potential as therapeutic agents .

- Molecular Docking Studies : Investigations using molecular docking suggested that these compounds interact favorably with key proteins involved in cancer progression, such as estrogen receptors and histone deacetylases (HDACs), further supporting their development as drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.